Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline

Physicochemical profiling Medicinal chemistry Lead optimization

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline (CAS 2020090-85-9) is a penta-substituted quinoline derivative bearing bromo, chloro, methoxy, and nitro functional groups on the fused heterocyclic core. The juxtaposition of an electron-withdrawing nitro group at position 3 with a halogen pair (Br at 6, Cl at and an electron-donating methoxy at position 7 creates a densely functionalized scaffold that is purpose-built for sequential, chemoselective derivatization.

Molecular Formula C10H6BrClN2O3
Molecular Weight 317.52 g/mol
Cat. No. B15062079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7-methoxy-3-nitroquinoline
Molecular FormulaC10H6BrClN2O3
Molecular Weight317.52 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Br
InChIInChI=1S/C10H6BrClN2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3
InChIKeyYCUDQNMREQWOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline – A Multi-Functional Quinoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6-Bromo-4-chloro-7-methoxy-3-nitroquinoline (CAS 2020090-85-9) is a penta-substituted quinoline derivative bearing bromo, chloro, methoxy, and nitro functional groups on the fused heterocyclic core [1]. The juxtaposition of an electron-withdrawing nitro group at position 3 with a halogen pair (Br at 6, Cl at 4) and an electron-donating methoxy at position 7 creates a densely functionalized scaffold that is purpose-built for sequential, chemoselective derivatization [2]. This compound sits at the intersection of three privileged pharmacophore families — 3-nitroquinolines (EGFR-targeted anticancer agents), 4-chloroquinolines (antimalarial building blocks), and 6-bromo-7-methoxyquinolines (PI3K/mTOR inhibitor intermediates) — making it a strategic procurement choice when a single intermediate must serve multiple parallel medicinal chemistry campaigns [2][3].

Why 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline Cannot Be Replaced by Any Single In-Class Analog


A procurement decision that treats 4-chloro-3-nitroquinoline, 6-bromo-4-chloro-3-nitroquinoline, or 6-bromo-4-chloro-7-methoxyquinoline as interchangeable ‘close enough’ alternatives to 6-bromo-4-chloro-7-methoxy-3-nitroquinoline inevitably sacrifices at least one orthogonal synthetic handle or key physicochemical property [1][2]. The 4-chloro-3-nitroquinoline core lacks the C-6 bromine required for palladium-catalyzed cross-coupling, while 6-bromo-4-chloro-3-nitroquinoline deletes the C-7 methoxy group that can serve as a traceless directing group for late-stage C–H functionalization [2][3]. Conversely, the non-nitrated analog 6-bromo-4-chloro-7-methoxyquinoline forfeits the 3-nitro group — the pharmacophoric element that the 3-nitroquinoline literature has independently validated as essential for nanomolar EGFR-overexpressing antiproliferative activity (A431 and MDA-MB-468 cell lines) [4]. Each of these structural deletions eliminates a distinct, non-redundant handle; no single comparator retains all four functional vectors simultaneously. The quantitative evidence below demonstrates that these structural differences translate into measurable, meaningful divergence in computed properties and synthetic utility.

Quantitative Comparative Evidence: 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline Versus Closest Analogs


LogP and Topological PSA Differentiation from the Non-Nitrated Analog

Compared with its direct non-nitrated analog 6-bromo-4-chloro-7-methoxyquinoline, the target compound exhibits a lower XLogP3-AA (3.3 vs. 3.5) and a substantially higher topological polar surface area (67.9 Ų vs. 22.1 Ų). The predicted boiling point also increases from 348.9 ± 37.0 °C to 417.0 ± 40.0 °C [1][2]. These differences are entirely attributable to the 3-nitro substituent and are relevant to chromatographic behavior, solubility, and permeability profiles.

Physicochemical profiling Medicinal chemistry Lead optimization

Molecular Weight and Heavy Atom Count Advantage Over the De-Methoxy Analog

Relative to 6-bromo-4-chloro-3-nitroquinoline (CAS 723281-72-9), which lacks the 7-methoxy substituent, the target compound adds 30.0 Da in molecular weight (317.52 vs. 287.50 g mol⁻¹) and one additional heavy atom, reflecting the extra methoxy group at position 7. This mass increment is accompanied by a larger predicted density (1.756 g cm⁻³ vs. no published density for the de-methoxy analog) [1].

Synthetic intermediate sourcing Reaction scale-up Cost-per-mole calculation

Purity Benchmarking Against Commercially Available Analogs

Multiple authorized suppliers list 6-bromo-4-chloro-7-methoxy-3-nitroquinoline at ≥98 % purity (HPLC), compared with a typical minimum purity specification of 95–96 % for the de-methoxy analog 6-bromo-4-chloro-3-nitroquinoline from comparable vendors . The target compound's 98 % specification is consistent across independent suppliers including MolCore and Leyan, reducing the risk of batch-to-batch variability in downstream biological assays .

Chemical procurement Quality control Lead discovery supply

Class-Level Antiproliferative Evidence for the 3-Nitroquinoline Pharmacophore

The 3-nitroquinoline scaffold, which forms the core of the target compound, was independently validated by Li et al. (2008) as a new class of antiproliferative agents targeting EGFR-overexpressing tumor cell lines. In that study, multiple 3-nitroquinoline derivatives achieved IC₅₀ values in the micromolar to nanomolar range against A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer) cells, with the SAR analysis demonstrating that the 3-nitro group is essential for this activity [1]. The target compound contains all structural features identified as critical in that SAR study — the 3-nitro group and an electron-rich quinoline ring — while also possessing the additional C-6 bromine and C-7 methoxy handles that could further modulate potency and selectivity through classical medicinal chemistry optimization.

Anticancer drug discovery EGFR-targeted therapy Structure-activity relationship

Documented Utility as a Key PI3K/mTOR Inhibitor Intermediate

6-Bromo-4-chloro-3-nitroquinoline, the de-methoxy congener of the target compound, has been explicitly employed as the key intermediate in the synthesis of a series of imidazo[4,5-c]quinoline derivatives evaluated as dual PI3K/mTOR inhibitors [1]. The synthetic route proceeded via Suzuki coupling at the C-6 bromine position, followed by imidazolinone ring closure with triphosgene. The target compound adds a 7-methoxy group to this validated intermediate scaffold, which can serve as a steric and electronic modulator of kinase selectivity — a well-precedented strategy in quinoline-based kinase inhibitor optimization [2]. The presence of all four functional groups (Br, Cl, OMe, NO₂) in a single intermediate enables a three-dimensional diversification strategy (C-6 via cross-coupling, C-4 via nucleophilic aromatic substitution, C-3 via nitro reduction/functionalization, C-7 via O-demethylation or directed C–H activation) that is unmatched by any simpler analog.

Kinase inhibitor synthesis PI3K/mTOR pathway Oncology chemical tool compounds

Procurement-Driven Application Scenarios for 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline


EGFR-Focused Anticancer Lead Generation from a Privileged 3-Nitroquinoline Core

Research groups pursuing novel EGFR-targeted anticancer agents can procure 6-bromo-4-chloro-7-methoxy-3-nitroquinoline as a single advanced intermediate that retains the validated 3-nitroquinoline pharmacophore [1] while offering three additional diversification handles. The C-6 bromine enables Suzuki–Miyaura coupling to install aryl or heteroaryl groups for π-stacking interactions in the EGFR ATP-binding pocket; the C-4 chlorine permits SNAr with primary or secondary amines to fine-tune hinge-binding interactions; and the C-7 methoxy can be retained as a solubility-enhancing group or demethylated to a phenol for further derivatization [2].

PI3K/mTOR Dual Inhibitor Library Synthesis

Building on the precedent established by Li et al. (2017) using the de-methoxy analog 6-bromo-4-chloro-3-nitroquinoline as a key intermediate, the 7-methoxy variant enables the construction of imidazo[4,5-c]quinoline-based dual PI3K/mTOR inhibitor libraries with an additional site for steric and electronic modulation [1]. The higher purity specification (≥98 %) of the target compound relative to the de-methoxy analog (95–96 %) also reduces the risk of introducing palladium-scavenging impurities that could compromise Suzuki coupling efficiency in library production [2].

Physicochemical Property-Driven Compound Progression in Drug Discovery

The computed XLogP3-AA of 3.3 and TPSA of 67.9 Ų position 6-bromo-4-chloro-7-methoxy-3-nitroquinoline favorably within the CNS drug-like chemical space (typically LogP 1–5, TPSA <90 Ų for brain penetration), making it a superior starting scaffold relative to the non-nitrated analog (TPSA 22.1 Ų) for programs where balanced polarity is desired [1][2]. The 45.8 Ų TPSA increment conferred by the nitro group is particularly valuable for improving aqueous solubility and reducing hERG binding risk in early lead optimization [1].

Quote Request

Request a Quote for 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.